Trimethoxy(2-phenylethyl)silane (CAS 49539-88-0), also known as phenethyltrimethoxysilane, is an aromatic, tri-functional silane coupling agent characterized by a phenethyl group (a phenyl ring separated from the silicon atom by an ethyl spacer) and three hydrolyzable methoxy groups [1]. This specific structural topology provides a high refractive index (approx. 1.475) and excellent thermal stability, while the ethyl spacer reduces steric hindrance at the silicon center compared to directly bonded phenylsilanes [1]. In industrial and advanced research procurement, it is primarily sourced as an interfacial modifier for aromatic polymer composites, a high-index component for optical resins, and a specialized encapsulant capable of bridging hydrophobic nanocrystals with hydrophilic silica networks without disrupting native ligands [2].
Substituting Trimethoxy(2-phenylethyl)silane with its closest structural analog, phenyltrimethoxysilane (PTMS), or standard aliphatic silanes (e.g., propyltrimethoxysilane) often leads to suboptimal material performance [1]. Aliphatic silanes lack the aromatic ring necessary for robust π-π interactions with high-performance polymers (like polyarylates or polyimides) and fail to provide the requisite high refractive index for optical coatings [1]. Conversely, while PTMS provides aromaticity, the direct silicon-phenyl bond creates significant steric hindrance and rigid crosslinking, which can embrittle thin films and alter sol-gel hydrolysis kinetics. The two-carbon ethyl spacer in phenethyltrimethoxysilane is critical for providing molecular flexibility, lowering interfacial thermal resistance in composites[3], and enabling non-disruptive van der Waals interactions with hydrophobic nanoparticle ligands (such as oleic acid) without forcing destructive ligand exchange [2].
In the synthesis of silica-coated optical nanoparticles, Trimethoxy(2-phenylethyl)silane (TMPS) uniquely interacts with the hydrophobic ligands (e.g., oleic acid) of quantum dots (QDs) via van der Waals forces [1]. This allows for the direct formation of a silica shell (SiO2@QD@TMPS-SiO2) without the need for ligand exchange. Studies demonstrate that this TMPS-mediated encapsulation preserves the native photoluminescence (PL) and quantum yield (QY) of the QDs. In contrast, standard encapsulation using thiol-functionalized silanes (like 3-mercaptopropyltrimethoxysilane, MPTS) requires ligand exchange, which strips native ligands, introduces surface trap states, and significantly quenches the optical signal[1].
| Evidence Dimension | Preservation of Quantum Yield (QY) and Photoluminescence (PL) |
| Target Compound Data | TMPS-mediated encapsulation retains near-native PL/QY of hydrophobic QDs without ligand exchange. |
| Comparator Or Baseline | Standard thiol-silane (MPTS) encapsulation, which causes significant PL quenching due to forced ligand detachment. |
| Quantified Difference | TMPS prevents the catastrophic loss of fluorescence intensity associated with traditional hydrophilic silane ligand exchange. |
| Conditions | Fabrication of multiple silica-encapsulated QD-embedded silica NPs (SiO2@QD@SiO2). |
Essential for manufacturers of bio-imaging nanoprobes and display materials who must stabilize hydrophobic QDs in silica matrices without degrading their brightness.
The phenethyl group of Trimethoxy(2-phenylethyl)silane provides superior interfacial compatibility with aromatic polymers compared to standard aliphatic silanes [1]. When used to modify hexagonal boron nitride (h-BN) in a brick-and-mortar polyarylate (PAR) nanofiber paper, the silane facilitates strong interfacial bonding through π-π interactions between the phenyl ring and the PAR matrix. This modification drastically reduces interfacial thermal resistance, enabling the composite to achieve ultrahigh thermal conductivity and excellent dielectric strength, overcoming the weak filler-fiber bonding typical of unmodified or alkyl-silane-modified h-BN [1].
| Evidence Dimension | Interfacial thermal resistance and composite thermal conductivity |
| Target Compound Data | TMPS-modified h-BN achieves ultrahigh thermal conductivity in polyarylate matrices due to strong π-π matrix interactions. |
| Comparator Or Baseline | Unmodified h-BN or aliphatic silane-modified h-BN, which exhibit weak filler retention and high interfacial thermal resistance in aromatic polymers. |
| Quantified Difference | TMPS enables continuous thermal pathways, significantly elevating the W·m–1·K–1 rating over baselines with poor interfacial wetting. |
| Conditions | Brick-and-mortar engineered h-BN/polyarylate nanofiber insulating paper. |
Drives the procurement of this specific silane for advanced thermal interface materials (TIMs) and insulating papers in high-power electronics where standard silanes fail to bridge inorganic fillers with aromatic polymers.
Trimethoxy(2-phenylethyl)silane offers a high refractive index (approx. 1.475) suitable for optical coating resins, similar to phenyltrimethoxysilane (PTMS) [1]. However, the inclusion of the two-carbon ethyl spacer significantly reduces steric hindrance at the silicon atom during hydrolysis and condensation reactions. This structural difference allows phenethyltrimethoxysilane to form more flexible siloxane networks compared to the highly rigid, brittle networks formed by PTMS, while still maintaining the high optical density provided by the aromatic ring [1].
| Evidence Dimension | Refractive index and network flexibility |
| Target Compound Data | Phenethyltrimethoxysilane provides a high refractive index (~1.475) with improved network flexibility due to the ethyl spacer. |
| Comparator Or Baseline | Propyltrimethoxysilane (low refractive index, ~1.38) and Phenyltrimethoxysilane (high refractive index but high steric hindrance and network brittleness). |
| Quantified Difference | Combines the >1.47 RI of aromatic silanes with the lower steric hindrance and superior film-forming flexibility of alkyl silanes. |
| Conditions | Sol-gel formulation of optical coating resins and hybrid molecular sieves. |
Allows formulators of optical adhesives and anti-reflective coatings to achieve index matching without compromising the mechanical flexibility of the cured film.
Utilized as a critical encapsulant for hydrophobic quantum dots (e.g., InP/ZnS or CdSe/ZnS) and plasmonic gold nanoparticles. By interacting with native hydrophobic ligands (like oleic acid) via van der Waals forces, it allows the formation of a protective silica shell without ligand exchange, preserving the optical integrity and quantum yield of the nanoparticles for in vivo bio-imaging and advanced display applications [1].
Employed as a surface modifier for thermally conductive fillers (such as hexagonal boron nitride) in aromatic polymer matrices like polyarylate, polyimide, or aramid nanofibers. The phenethyl group ensures strong π-π interactions with the polymer backbone, minimizing interfacial thermal resistance and enabling the fabrication of ultrahigh thermal conductivity, high-dielectric-strength composite papers for microelectronics [2].
Incorporated into sol-gel optical coatings, adhesives, and encapsulants where a high refractive index is required for optical clarity or index matching. The presence of the ethyl spacer provides a crucial advantage over rigid phenylsilanes by reducing brittleness and improving the mechanical durability of the cured siloxane network[3].
Irritant